molecular formula C21H20ClN3O2 B6566754 N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine CAS No. 1021225-33-1

N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Cat. No. B6566754
CAS RN: 1021225-33-1
M. Wt: 381.9 g/mol
InChI Key: HAACFPXKDKVKIL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, or N-CMP-Morpholine-Quinolin-4-amine, is a quinoline derivative that has been studied for its potential applications in scientific research. It has recently been investigated for its potential use in a variety of areas, such as drug discovery and development, drug delivery, and medical diagnostics.

Scientific Research Applications

N-CMP-Morpholine-Quinolin-4-amine has been studied for its potential use in a variety of scientific research applications. It has been investigated for its potential use as a drug delivery system, as well as for its potential use in medical diagnostics. Additionally, it has been studied for its potential use in drug discovery and development, as it has demonstrated the ability to bind to a variety of targets, including enzymes, receptors, and transporters.

Mechanism of Action

N-CMP-Morpholine-Quinolin-4-amine has been studied for its potential to bind to a variety of targets, including enzymes, receptors, and transporters. It has been demonstrated to interact with these targets in a variety of ways, including competitive inhibition, allosteric modulation, and covalent binding. Additionally, it has been shown to interact with the active sites of enzymes and transporters, as well as to bind to the active sites of receptors.
Biochemical and Physiological Effects
N-CMP-Morpholine-Quinolin-4-amine has been studied for its potential biochemical and physiological effects. It has been demonstrated to bind to a variety of targets, including enzymes, receptors, and transporters. Additionally, it has been shown to interact with these targets in a variety of ways, resulting in a variety of biochemical and physiological effects. These effects include modulation of enzyme activity, regulation of receptor signaling pathways, and modulation of transporter activity.

Advantages and Limitations for Lab Experiments

N-CMP-Morpholine-Quinolin-4-amine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has been demonstrated to bind to a variety of targets, making it a useful tool for drug discovery and development. However, it is important to note that it has a relatively low solubility in aqueous solutions, making it difficult to use in certain experiments.

Future Directions

N-CMP-Morpholine-Quinolin-4-amine has a variety of potential future applications. One potential application is in the development of new drugs and drug delivery systems. Additionally, it could be used in the development of medical diagnostics, as it has demonstrated the ability to bind to a variety of targets. Additionally, it could be used to develop new therapeutic agents, as it has demonstrated the ability to interact with enzymes, receptors, and transporters. Finally, it could be used to develop new imaging agents, as its ability to bind to a variety of targets could be used to create new imaging agents.

Synthesis Methods

N-CMP-Morpholine-Quinolin-4-amine can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloro-4-methylphenyl-morpholine with quinolin-4-amine in the presence of an acid catalyst. This reaction results in the formation of a quinolin-4-amine derivative with a 3-chloro-4-methylphenyl substituent. This reaction can be conducted in either aqueous or organic solvents, and the product can be isolated and purified using standard chromatographic techniques.

properties

IUPAC Name

[4-(3-chloro-4-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-6-7-15(12-18(14)22)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAACFPXKDKVKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

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